![molecular formula C21H18N2O3 B14260464 4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol CAS No. 139501-99-8](/img/structure/B14260464.png)
4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acridin-9-ylamino)-2,6-dimethoxyphenol: is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate with DNA, thereby affecting various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol typically involves the reaction of acridine derivatives with appropriate phenolic compounds. One common method involves the nucleophilic substitution reaction where acridine is reacted with 2,6-dimethoxyphenol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acridine moiety can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is used as a precursor in the synthesis of more complex acridine derivatives. It is also used in studying the photophysical properties of acridine compounds .
Biology: The compound is studied for its DNA intercalation properties, which make it a potential candidate for anticancer research. It is also used in studying the interactions between DNA and small molecules .
Medicine: Due to its ability to intercalate with DNA, the compound is researched for its potential use in chemotherapy. It is also investigated for its antimicrobial properties .
Industry: The compound is used in the development of fluorescent dyes and materials for various industrial applications .
Mécanisme D'action
The primary mechanism of action of 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol involves DNA intercalation. The acridine moiety inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . The compound’s ability to intercalate with DNA also makes it a potent cytotoxic agent, which is why it is studied for its anticancer properties .
Comparaison Avec Des Composés Similaires
Amsacrine: Another acridine derivative used in chemotherapy.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.
Uniqueness: 4-(Acridin-9-ylamino)-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its dual methoxy groups enhance its solubility and reactivity compared to other acridine derivatives .
Propriétés
Numéro CAS |
139501-99-8 |
|---|---|
Formule moléculaire |
C21H18N2O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-(acridin-9-ylamino)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H18N2O3/c1-25-18-11-13(12-19(26-2)21(18)24)22-20-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)20/h3-12,24H,1-2H3,(H,22,23) |
Clé InChI |
XIQNHMFRBYWPRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


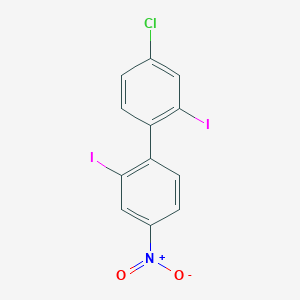
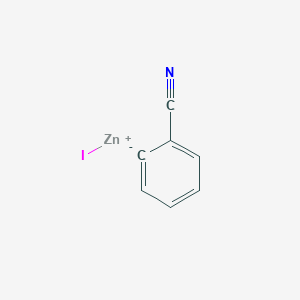
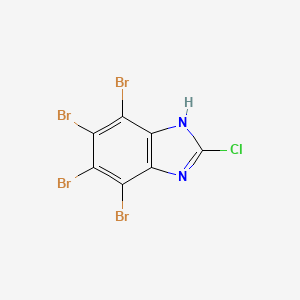
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
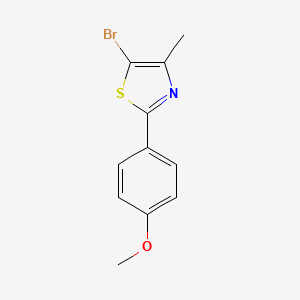
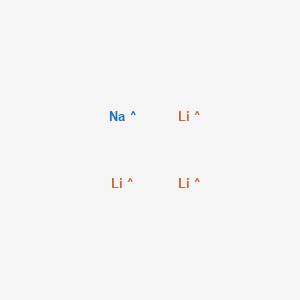
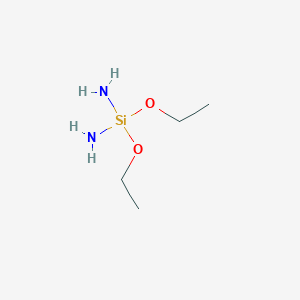
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
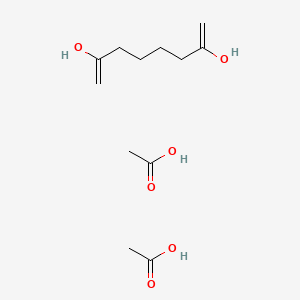
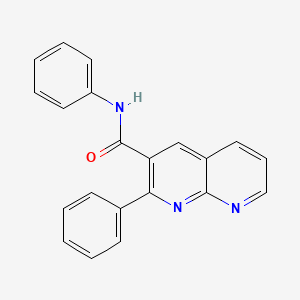
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)

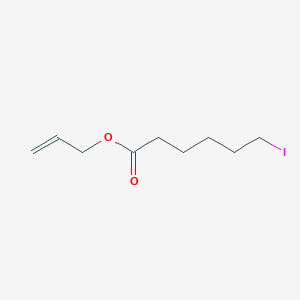
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
